Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Description
Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a bicyclic heterocyclic compound featuring a quinoline backbone with a keto group at position 2, a methyl substituent at position 3, and an ethyl ester moiety at the same position. Its synthesis typically involves cyclization reactions of malonate derivatives, often catalyzed by Lewis acids like BF₃·Et₂O, as demonstrated in recent methodologies .
Properties
IUPAC Name |
ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSVXVJUZBUDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in ethanol, and the product is obtained after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. A notable method involves:
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Reagents : Thiourea and anhydrous potassium carbonate in ethanol .
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Product : 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, isolated as colorless crystals (63% yield, m.p. 270 °C) .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions (generated in situ) at the carbonyl carbon of the ester, followed by proton transfer and elimination of ethanol .
Oxidation Reactions
The tetrahydroquinoline ring is susceptible to oxidation, particularly at the C4 position:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Product : Oxidized quinoline derivatives, such as 3-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, confirmed via IR absorption bands at 1716 cm⁻¹ (C=O stretch).
Key Data :
| Oxidizing Agent | Reaction Site | Product Stability |
|---|---|---|
| KMnO₄ | C4 of ring | Stable at 270 °C |
| CrO₃ | C4 of ring | Air-sensitive |
Lewis Acid-Mediated Cyclization
BF₃·Et₂O triggers a -hydride shift and subsequent cyclization:
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Intermediate : Iminium cation with a difluoroboryl bridge (confirmed by ¹⁹F NMR) .
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Product : Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (54% yield) .
Mechanism :
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BF₃ coordinates to the carbonyl oxygen, activating the system for hydride transfer.
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Hydride shift generates a thionium ion intermediate.
Aza-Michael–Michael Addition
In multicomponent cascade reactions:
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Components : 2-alkenyl aniline, aldehydes, ethyl cyanoacetate .
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Product : Highly substituted tetrahydroquinolines with up to 95% yield .
Reaction Pathway :
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Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated nitriles.
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Aza-Michael Addition : 2-alkenyl aniline attacks the nitrile.
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Michael Addition : Intramolecular cyclization completes the tetrahydroquinoline scaffold .
Transesterification
The ethyl ester group can be exchanged with other alcohols:
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Reagents : Methanol or benzyl alcohol in acidic (H₂SO₄) or basic (NaOMe) conditions.
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Product : Methyl or benzyl esters, confirmed by ¹H NMR shifts at δ 3.6–3.8 ppm (ester OCH₂) .
Optimized Conditions :
| Alcohol | Catalyst | Temperature | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | 60°C | 78% |
| Benzyl | NaOMe | 80°C | 65% |
Stability Under Thermal Stress
The compound exhibits moderate thermal stability:
Scientific Research Applications
Antimicrobial Properties
Research indicates that ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This property suggests its potential as an alternative therapeutic agent in treating bacterial infections.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of cancer cell lines without affecting normal cells significantly. The selectivity observed indicates a promising therapeutic window for further development . Mechanistic studies suggest that it may act by inhibiting specific enzymes involved in cancer progression.
Case Studies and Research Findings
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Antimicrobial Efficacy Study :
A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Mycobacterium smegmatis with an MIC of 6.25 µg/ml. This finding positions it as a potential candidate for further development as an antituberculosis agent . -
Anticancer Activity Assessment :
In vitro assays indicated that this compound inhibited cancer cell proliferation effectively at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Ethyl vs. Methyl Ester Derivatives
- Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (Target Compound): Melting Point: Not explicitly reported in evidence, but analogues like methyl 3-methyl-2-oxo derivatives (CAS 74480-70-9) show solid-state stability . ¹H NMR: Similar compounds exhibit characteristic signals for the methyl group (δ ~3.28 ppm) and ethyl ester protons (δ ~1.28–4.05 ppm) .
- Mthis compound (CAS 74480-70-9): Differs only in the ester group (methyl instead of ethyl), leading to slight variations in lipophilicity and crystallinity. Reported melting points range from 83–85°C .
Benzyl and tert-Butyl Substituents
- This compound is used in chiral resolution studies .
- Methyl 3-tert-butoxycarbonyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and serves as a protective group in peptide synthesis. Its ¹³C NMR shows a distinct Boc carbonyl signal at δ 165.16 ppm .
Substituent Variations on the Aromatic Ring
Halogenated Derivatives
- Ethyl 7-iodo-1-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylate (CAS 1909325-97-8): The iodine atom at position 7 introduces heavy-atom effects for crystallographic studies. This derivative has a molecular weight of 373.14 g/mol and is used as a radiolabeling precursor .
- Ethyl 3-amino-6-chloro-4-hydroxy-1-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinoline-3-carboxylate: Chlorine at position 6 enhances electrophilicity, facilitating nucleophilic aromatic substitution. The compound exhibits a melting point of 98–100°C and distinct NH₂ signals (δ 2.13 ppm) in ¹H NMR .
Structural Isomers and Heterocyclic Analogues
- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 15912-55-7): An isoquinoline isomer with a fused benzene ring at positions 1 and 2. This structural difference alters electronic properties, as seen in its reduced hydrogen-bonding capacity compared to quinoline derivatives .
- 3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: A quinoxaline analogue with a keto group at position 3. The absence of the ester group reduces lipophilicity, making it more water-soluble .
Spectral Data Comparison
Biological Activity
Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article examines its biological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₁NO₃
- SMILES : CC1(CC2=CC=CC=C2NC1=O)C(=O)O
- InChI : InChI=1S/C11H11NO3/c1-11(10(14)15)6-7-4-2-3-5-8(7)12-9(11)13/h2-5H,6H2,1H3,(H,12,13)(H,14,15)
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A notable approach involves a one-pot two-step protocol that utilizes a boronate complex for efficient transformation into the desired tetrahydroquinoline structure. This method has demonstrated high yields and is considered a step-economical synthesis route .
Antimicrobial Properties
Research indicates that compounds within the tetrahydroquinoline class exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : Several derivatives have shown effectiveness against various bacterial strains. The structural motifs of tetrahydroquinolines are critical for their interaction with bacterial enzymes and cellular structures .
Cytotoxic Effects
Studies have highlighted the cytotoxic potential of related compounds in cancer research. For example:
- Cytotoxicity : Certain tetrahydroquinoline derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell survival .
Case Studies
Several case studies illustrate the biological activity of this compound and its derivatives:
- Antiviral Activity : A study investigated the antiviral properties of related compounds against HIV. The findings suggested that modifications in the molecular structure could enhance bioactivity and selectivity towards viral targets .
- Neuroprotective Effects : Research on neuroprotective agents has identified tetrahydroquinoline derivatives as potential candidates for mitigating neurodegenerative diseases. These compounds exhibit properties that may protect neuronal cells from oxidative stress and apoptosis .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | Various tetrahydroquinolines | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxic | Derivatives in cancer studies | Induces apoptosis in cancer cell lines |
| Antiviral | HIV-targeting compounds | Inhibits viral replication |
| Neuroprotective | Neuroprotective agents | Reduces oxidative stress in neuronal cells |
Q & A
Q. What are efficient synthetic routes for Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how can green chemistry principles be applied?
Methodological Answer: A scalable approach involves using triethyl methanetricarboxylate as both a reagent and solvent, eliminating toxic solvents like diphenyl oxide. Heating N-substituted anilines with excess triethyl methanetricarboxylate at 215–220°C yields the target compound with high efficiency. Post-synthesis, excess reagent can be recovered with <5% loss via distillation or chromatography .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding patterns. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams .
- NMR spectroscopy : Assign signals using - and -NMR, focusing on the deshielded carbonyl (δ 170–175 ppm) and methylene protons (δ 3.4–4.2 ppm) .
Q. How can purity and stereoisomeric ratios be validated post-synthesis?
Methodological Answer:
- HPLC : Use a chiral column (e.g., Chiralpak IA) with 1% isopropanol in hexanes at 1.0 mL/min. Monitor retention times (e.g., min, min) to quantify enantiomeric excess .
- Flash chromatography : Optimize elution with 20% ethyl acetate in hexanes to separate diastereomers .
Advanced Research Questions
Q. What strategies address stereochemical challenges during the Buchwald-Hartwig coupling of this compound?
Methodological Answer: Steric hindrance near the catalytic site often reduces enantioselectivity. To mitigate this:
Q. How do hydrogen bonding patterns influence crystal packing and stability?
Methodological Answer: Perform graph set analysis (Etter’s formalism) on X-ray data to categorize hydrogen bonds (e.g., , ). For example, intramolecular H-bonds between the carbonyl and NH groups stabilize the tetrahydroquinoline core, while intermolecular bonds dictate monoclinic vs. triclinic packing .
Q. What computational methods predict conformational flexibility of the tetrahydroquinoline ring?
Methodological Answer:
Q. How can bioactivity studies be designed using analogs of this compound?
Methodological Answer:
- Antimicrobial assays : Synthesize fluoroquinolone analogs (e.g., 7-chloro-6-fluoro derivatives) and test against Gram-positive/negative strains via MIC assays.
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity using Hammett plots .
Q. What are the limitations of current synthetic methods for generating enantiopure derivatives?
Methodological Answer: Racemization during cyclization is a key issue. To minimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
